Bromo-DragonFLY (hydrochloride)
Overview
Description
Bromo-DragonFLY is a synthetic psychoactive substance known for its potent hallucinogenic effects, which are similar to those of LSD but can last significantly longer, up to 2-3 days. It is a benzodifuran derivative and is recognized for its unique molecular structure that resembles a dragonfly, with two furan rings on opposite sides of a central phenyl ring. First synthesized in 1998, Bromo-DragonFLY has been associated with several cases of acute intoxication and fatalities .
Synthesis Analysis
The synthesis of Bromo-DragonFLY was first reported by Matthew A. Parker in 1998 as part of research into serotonin receptor structure and activity. The compound was designed to probe the pharmacology of serotonin receptors and has since become known for its powerful and long-lasting hallucinogenic properties .
Molecular Structure Analysis
The molecular structure of Bromo-DragonFLY is characterized by its resemblance to the insect it is named after, with two furan rings that represent the wings of a dragonfly. This structure is responsible for its interaction with serotonin receptors and contributes to its potency as a hallucinogen .
Chemical Reactions Analysis
Bromo-DragonFLY is resistant to hepatic metabolism, which means it is not readily broken down by the liver. This resistance to metabolism could contribute to its long-lasting effects. Additionally, it has been found to be a potent inhibitor of monoamine oxidase A (MAO-A), which could lead to clinically relevant increases in serotonin levels in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of Bromo-DragonFLY contribute to its pharmacokinetic profile, which includes high resistance to metabolic breakdown and potent inhibition of MAO-A. These properties result in prolonged psychoactive effects and potential for severe adverse effects, such as vasoconstriction leading to necrosis of limbs. The drug's potency and long duration of action have led to several cases of overdose and fatalities .
Case Studies
An 18-year-old male experienced acute psychosis after ingesting approximately 2 ml of Bromo-DragonFLY. He presented with hyperpyrexia, tachycardia, tachypnea, and hypertension at the hospital. Despite severe hallucinations and agitation, the patient was able to discharge himself four days later without significant symptoms, which illustrates the acute but transient nature of the drug's effects in this case .
Safety And Hazards
properties
IUPAC Name |
1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDKNSMQNPNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride | |
CAS RN |
219986-78-4 | |
Record name | Benzo[1,2-b:4,5-b′]difuran-4-ethanamine, 8-bromo-α-methyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219986-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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